![molecular formula C12H9N3O6 B3904086 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904086.png)
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HNB, is a synthetic compound with potential biological and medicinal applications. It belongs to the class of pyrimidine derivatives and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of various bacterial and fungal strains. Additionally, 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant and anti-inflammatory properties, which can help prevent cellular damage and inflammation.
Advantages and Limitations for Lab Experiments
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological and medicinal applications make it a promising candidate for further research. However, 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations as well. It is sensitive to light and can degrade upon exposure, which can affect its biological activity. Moreover, the mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based photosensitizers for cancer treatment. Researchers can investigate the optimal conditions for 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione-mediated photodynamic therapy, such as the light dose, the 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione concentration, and the exposure time. Another area of interest is the investigation of the antioxidant and anti-inflammatory properties of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Researchers can explore the potential of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. Moreover, researchers can investigate the mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione to gain a better understanding of its biological activity and potential applications.
Scientific Research Applications
5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential biological and medicinal applications. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties. 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells. Moreover, 5-(4-hydroxy-3-nitrobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases.
properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O6/c1-14-11(18)7(10(17)13-12(14)19)4-6-2-3-9(16)8(5-6)15(20)21/h2-5,16H,1H3,(H,13,17,19)/b7-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHCYZRRRWXJDL-DAXSKMNVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)[N+](=O)[O-])/C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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